molecular formula C9H7ClN2O B1296746 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole CAS No. 33575-83-6

2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B1296746
CAS No.: 33575-83-6
M. Wt: 194.62 g/mol
InChI Key: AGLNTFQAHIRTFA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a phenyl group attached to the oxadiazole ring

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of benzohydrazide with chloroacetic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines can be used under mild conditions to replace the chloromethyl group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although care must be taken to avoid over-oxidation.

    Cyclization: Catalysts such as Lewis acids can facilitate cyclization reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while cyclization can produce fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen.

    2-(Chloromethyl)-5-phenyl-1,3,4-triazole: Contains an additional nitrogen atom in the ring.

    2-(Chloromethyl)-5-phenyl-1,3,4-oxazole: Contains a different arrangement of nitrogen and oxygen atoms.

Uniqueness

2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific arrangement of atoms, which imparts distinct chemical properties. The presence of both a chloromethyl group and a phenyl group makes it versatile for various chemical transformations and applications .

Properties

IUPAC Name

2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7ClN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLNTFQAHIRTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311024
Record name 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole
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Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33575-83-6
Record name 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
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Record name NSC 235938
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Record name 33575-83-6
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Record name 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole
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Record name 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
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Synthesis routes and methods

Procedure details

2-Chloromethyl-5-phenyl-[1,3,4]oxadiazole was prepared similarly to 5-chloro-2-chloromethyl-benzothiazole using benzoic acid hydrazide as the reagent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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